molecular formula C14H25NO6 B13825560 tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate

tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate

Cat. No.: B13825560
M. Wt: 303.35 g/mol
InChI Key: QWNFBCIGWLGERA-JZNMGUDDSA-N
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Description

tert-Butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its unique structure, which includes a trioxabicyclo[2.2.2]octane moiety, making it an interesting subject for chemical research and applications.

Preparation Methods

The synthesis of tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate typically involves multiple steps. One common method includes the reaction of Boc anhydride with ethanol, followed by the addition of aqueous ammonia at low temperatures. The mixture is then stirred at room temperature for an extended period, and the product is purified through recrystallization .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

tert-Butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The trioxabicyclo[2.2.2]octane moiety may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate include:

The uniqueness of this compound lies in its trioxabicyclo[2.2.2]octane moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H25NO6

Molecular Weight

303.35 g/mol

IUPAC Name

tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate

InChI

InChI=1S/C14H25NO6/c1-9(16)10(15-11(17)21-12(2,3)4)14-18-6-13(5,7-19-14)8-20-14/h9-10,16H,6-8H2,1-5H3,(H,15,17)/t9-,10+,13?,14?/m1/s1

InChI Key

QWNFBCIGWLGERA-JZNMGUDDSA-N

Isomeric SMILES

C[C@H]([C@@H](C12OCC(CO1)(CO2)C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C(C12OCC(CO1)(CO2)C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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